molecular formula C26H42FN5O4 B15194471 Adenosine, 3'-deoxy-3'-fluoro-N-(1-oxohexadecyl)- CAS No. 122654-32-4

Adenosine, 3'-deoxy-3'-fluoro-N-(1-oxohexadecyl)-

Cat. No.: B15194471
CAS No.: 122654-32-4
M. Wt: 507.6 g/mol
InChI Key: STBFDSBMEYZUMC-PAGNRNNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine, 3'-deoxy-3'-fluoro-N-(1-oxohexadecyl)- is a chemically modified nucleoside derivative characterized by two key structural alterations:

  • 3'-Deoxy-3'-fluoro substitution: Replaces the hydroxyl group at the 3' position of the ribose sugar with fluorine, stabilizing the molecule against enzymatic degradation and altering sugar puckering .

The compound’s molecular formula is inferred as C₂₆H₄₁FN₅O₄ (based on core structure C₁₀H₁₂FN₅O₃ [] + hexadecanoyl group C₁₆H₃₁O), with a molecular weight of approximately 533.6 g/mol. While direct pharmacological data are unavailable, its design aligns with prodrug strategies seen in pronucleotides, which improve bioavailability and reduce cytotoxicity .

Properties

CAS No.

122654-32-4

Molecular Formula

C26H42FN5O4

Molecular Weight

507.6 g/mol

IUPAC Name

N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]hexadecanamide

InChI

InChI=1S/C26H42FN5O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)31-24-22-25(29-17-28-24)32(18-30-22)26-23(35)21(27)19(16-33)36-26/h17-19,21,23,26,33,35H,2-16H2,1H3,(H,28,29,31,34)/t19-,21-,23-,26-/m1/s1

InChI Key

STBFDSBMEYZUMC-PAGNRNNLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine, 3’-deoxy-3’-fluoro-N-(1-oxohexadecyl)- typically involves multiple steps, starting with the fluorination of adenosine at the 3’ position. This is followed by the acylation of the amino group with a hexadecanoyl chloride under specific reaction conditions. The process requires careful control of temperature, pH, and the use of appropriate solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Adenosine, 3’-deoxy-3’-fluoro-N-(1-oxohexadecyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Adenosine, 3’-deoxy-3’-fluoro-N-(1-oxohexadecyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular signaling and metabolism.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of adenosine, 3’-deoxy-3’-fluoro-N-(1-oxohexadecyl)- involves its interaction with specific molecular targets, such as adenosine receptors. The fluorine substitution and hexadecyl group modification enhance its binding affinity and selectivity, leading to altered signaling pathways and physiological effects. These modifications can influence various cellular processes, including vasodilation, neurotransmission, and immune response .

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.
  • Acyl Chain: The N-hexadecanoyl group distinguishes the target compound from simpler analogs, likely enhancing tissue penetration and stability, as seen in pronucleotides .
2.4 Pharmacokinetic Considerations
  • Lipophilicity: The hexadecanoyl chain may prolong circulation time but could reduce renal clearance, necessitating formulation optimization.
  • Metabolism: Fluorine’s electronegativity may slow enzymatic deamination, extending half-life compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the primary synthetic challenges in producing Adenosine, 3'-deoxy-3'-fluoro-N-(1-oxohexadecyl)-, and how can researchers optimize yields?

  • Methodological Answer : Current synthesis routes for 3'-fluorinated nucleosides often require multi-step protocols with extensive protecting group manipulation, leading to low yields (e.g., 3.5% for 3'-deoxy-3'-fluoroadenosine) . Optimization strategies include:

  • Protecting Group Strategy : Use orthogonal protecting groups (e.g., acetyl, benzoyl) to minimize side reactions during fluorination at the 3' position.
  • Solvent/Catalyst Screening : Polar aprotic solvents (DMF, DMSO) paired with fluorinating agents like DAST (diethylaminosulfur trifluoride) improve reaction efficiency.
  • HPLC Purification : Critical for isolating the final product due to structural similarity of intermediates .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Confirm fluorine substitution at C3' (¹⁹F NMR) and acyl chain attachment (¹H/¹³C NMR for N-(1-oxohexadecyl) resonance).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₀H₁₂FN₅O₃ for the adenosine core + C₁₆H₃₁O for the acyl chain) .
  • X-ray Crystallography : Resolves stereochemical ambiguity at the 3'-fluoro position and acyl linkage conformation .

Q. What biological systems are most relevant for studying this compound's uptake and metabolism?

  • Methodological Answer :

  • Nucleoside Transporter Assays : Use ENT1/ENT2-knockout cell lines (e.g., HEK293) to evaluate transporter specificity .
  • Metabolic Stability Studies : Incubate with human liver microsomes (HLMs) and quantify degradation via LC-MS to assess susceptibility to phosphorylases .

Advanced Research Questions

Q. How can researchers resolve contradictions in biodistribution data observed between in vitro and in vivo models?

  • Methodological Answer :

  • Dual Radiolabeling : Incorporate ¹⁸F (for PET imaging) and tritium (³H) to track intact vs. metabolized compound distribution .
  • Compartmental Modeling : Apply pharmacokinetic models (e.g., two-compartment) to account for tissue-specific uptake differences, particularly in blood-brain barrier penetration studies .
  • ENT1-Knockout Models : Compare wild-type vs. knockout animal data to isolate transporter-mediated vs. passive diffusion mechanisms .

Q. What experimental designs are optimal for studying this compound's role in stabilizing aminoacyl-tRNA analogs in ribosome complexes?

  • Methodological Answer :

  • Flexizyme-Mediated Charging : Use engineered ribozymes (dFx/eFx) to attach non-canonical amino acids to 3'-NH₂-tRNA, leveraging the compound’s hydrolytically stable amide bond .
  • Cryo-EM Analysis : Stabilize ribosome-peptidyl-tRNA complexes by substituting canonical ester bonds with the compound’s amide linkage, enabling high-resolution structural studies .

Q. How can researchers address low signal-to-noise ratios in PET imaging studies using fluorine-18-labeled analogs?

  • Methodological Answer :

  • Tracer Kinetic Modeling : Use Patlak analysis to differentiate specific uptake (e.g., tumor proliferation markers) from non-specific background signal .
  • Dual-Tracer Protocols : Co-administer ¹⁸F-FDG (glucose analog) to normalize for vascular permeability effects in cancer models .

Methodological Resources

  • Synthetic Protocols : Refer to fluorination strategies in and purification workflows in .
  • Biological Assays : ENT1-knockout models in , flexizyme applications in .
  • Imaging Techniques : PET data analysis frameworks in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.